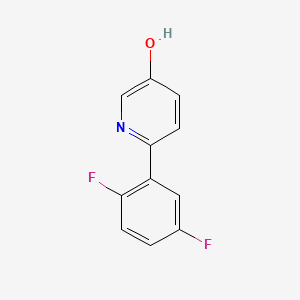

6-(2,5-Difluorophenyl)pyridin-3-ol

描述

属性

IUPAC Name |

6-(2,5-difluorophenyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-7-1-3-10(13)9(5-7)11-4-2-8(15)6-14-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHVVVYUYYBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692524 | |

| Record name | 6-(2,5-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-03-4 | |

| Record name | 6-(2,5-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-(2,5-Difluorophenyl)pyridin-3-ol basic properties

An In-Depth Technical Guide to the Core Physicochemical Properties of 6-(2,5-Difluorophenyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 6-(2,5-Difluorophenyl)pyridin-3-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By dissecting its constituent motifs—the pyridin-3-ol core, the biaryl linkage, and the difluorophenyl substitution—this document elucidates the molecule's fundamental physicochemical characteristics. The guide details its molecular structure, predicted properties such as pKa and solubility, and key aspects of its chemical reactivity and stability. Furthermore, it presents a plausible, well-established synthetic route via Suzuki-Miyaura coupling and outlines a standard workflow for its analytical characterization. To ensure practical utility, this whitepaper includes detailed, step-by-step laboratory protocols for determining critical parameters like aqueous solubility and pKa. The overarching goal is to furnish drug discovery professionals with the foundational knowledge and methodologies required to effectively utilize this scaffold in medicinal chemistry programs.

Introduction to the 6-(Aryl)pyridin-3-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its prevalence is due to its unique electronic properties, its ability to engage in hydrogen bonding, and its synthetic tractability, which allows for fine-tuning of molecular properties.[1][3] The 6-(Aryl)pyridin-3-ol scaffold combines this privileged heterocycle with two other critical features: a hydroxyl group and an aryl substituent, making it a highly versatile template for drug design.

-

The Pyridin-3-ol Moiety: The hydroxyl group at the 3-position imparts both hydrogen bond donor and acceptor capabilities. It can exist in tautomeric equilibrium with its corresponding pyridinone form, a feature that is particularly valuable for designing molecules that interact with protein kinase hinge regions.[4] This functionality significantly influences the compound's acidity, solubility, and interaction with biological targets.

-

Fluorine Substitution: The incorporation of fluorine atoms onto the phenyl ring is a widely employed strategy in modern drug discovery.[5] The 2,5-difluoro substitution pattern is intended to modulate the molecule's electronic properties, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins through specific fluorine-protein interactions.[2]

This guide offers an in-depth examination of 6-(2,5-Difluorophenyl)pyridin-3-ol, providing a technical framework for its synthesis, characterization, and evaluation in a research and development setting.

Molecular Structure and Physicochemical Properties

The fundamental properties of a drug candidate dictate its behavior in both chemical and biological systems. Understanding these from the outset is critical for successful drug development.

Caption: Chemical Structure of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Predicted Physicochemical Properties

| Property | Value | Rationale / Comparative Data |

| Molecular Formula | C₁₁H₇F₂NO | - |

| Molecular Weight | 207.18 g/mol | - |

| Predicted pKa | 3.8 - 4.2 | The hydroxyl group is acidic. The predicted pKa for the analogous 6-(Trifluoromethyl)pyridin-3-ol is ~3.96.[6] The difluoro substitution provides a similar electron-withdrawing effect, suggesting a pKa in this range. |

| Predicted LogP | ~2.5 | The difluorophenyl group increases lipophilicity, while the pyridinol core provides polarity. This value represents a balance suitable for cell permeability. |

| Predicted Solubility | Low to moderate | Expected to have limited aqueous solubility due to the hydrophobic difluorophenyl ring, but may be enhanced at pH values above its pKa due to salt formation. Soluble in polar organic solvents like DMSO, DMF, and methanol. |

pKa Analysis

The primary acidic proton is on the 3-hydroxyl group. The acidity of this group is significantly increased relative to a simple phenol (pKa ~10) due to the electron-withdrawing inductive effect of the sp²-hybridized nitrogen atom in the pyridine ring.[7] The 2,5-difluorophenyl substituent further withdraws electron density, stabilizing the conjugate base and lowering the pKa into the moderately acidic range. This pKa value is critical as it dictates the molecule's charge state at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and target binding.

Reactivity and Chemical Stability

The molecule possesses several reactive sites:

-

Hydroxyl Group: As the most reactive site, the oxygen is nucleophilic and readily undergoes O-alkylation, O-acylation, or O-arylation under basic conditions.[8] This provides a convenient handle for further chemical modification.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation or alkylation, although it is less nucleophilic than the hydroxyl oxygen.

-

Aromatic Rings: Both the pyridine and phenyl rings are relatively electron-deficient. The pyridine ring is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution under harsh conditions. The difluorophenyl ring is also deactivated towards electrophilic attack.

The compound is expected to be stable under standard storage conditions (room temperature, sealed from light and moisture).

Synthesis and Characterization

A robust and reproducible synthetic route is essential for producing material for research. The most logical and widely adopted method for constructing the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Proposed synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol via Suzuki-Miyaura coupling.

Step-by-Step Synthesis Protocol (Exemplary)

This protocol is based on established procedures for Suzuki-Miyaura couplings involving pyridyl halides.[9]

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromopyridin-3-ol (1.0 equiv), (2,5-difluorophenyl)boronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Palladium catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Subsequently, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step.

Caption: A standard workflow for the analytical validation of the synthesized compound.

Standardized Protocols for Property Determination

The following protocols are provided as self-validating systems for researchers to experimentally determine the core basic properties of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Protocol 1: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the true equilibrium solubility of a compound.[10]

-

Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.[11]

-

Reporting: Report the solubility in µg/mL or µM at each specific pH.

Protocol 2: High-Throughput Kinetic Solubility Assay

This assay is designed for rapid screening in early-stage discovery, where speed is prioritized over the precision of thermodynamic equilibrium.[12][13]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), typically 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Addition: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. The rapid addition of aqueous buffer to the DMSO solution can cause compounds with low solubility to precipitate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.[13]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Protocol 3: Spectrophotometric pKa Determination

This method leverages the change in UV-Vis absorbance of a molecule as its ionization state changes with pH.[14]

-

Wavelength Scan: Prepare dilute solutions of the compound in a highly acidic buffer (e.g., pH 1, fully protonated form) and a highly basic buffer (e.g., pH 12, fully deprotonated form). Scan the UV-Vis spectrum for each to identify the analytical wavelength where the largest difference in absorbance is observed.

-

Buffer Preparation: Prepare a series of buffers with finely spaced pH values spanning the expected pKa (e.g., from pH 2.5 to 5.5 in 0.2 pH unit increments).

-

Measurement: Prepare a solution of the compound at a fixed concentration in each buffer. Measure the absorbance of each solution at the predetermined analytical wavelength.

-

Data Analysis: Plot the measured absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined using a suitable curve-fitting algorithm.

Applications and Significance in Drug Discovery

The structural features of 6-(2,5-Difluorophenyl)pyridin-3-ol make it a compelling scaffold for drug discovery programs targeting a range of diseases.

-

Kinase Inhibitors: As a potential pyridinone tautomer, the scaffold is well-suited to act as a hinge-binder in the ATP-binding pocket of protein kinases, a major class of drug targets in oncology and immunology.[4]

-

CNS Agents: The balanced lipophilicity and hydrogen bonding capacity, along with the presence of a pyridine ring (a common feature in CNS drugs), suggest potential utility for targets within the central nervous system.[15]

-

Improved Pharmacokinetics: The pyridine nitrogen can improve solubility and serve as a handle for salt formation, while the difluoro substitutions can block metabolic hotspots, potentially leading to improved metabolic stability and oral bioavailability.[2]

By systematically characterizing its basic properties using the protocols outlined herein, researchers can rapidly assess the suitability of this scaffold and its derivatives for their specific therapeutic applications.

Conclusion

6-(2,5-Difluorophenyl)pyridin-3-ol is a strategically designed chemical scaffold that embodies several key principles of modern medicinal chemistry. Its combination of a privileged heterocyclic core, versatile functional handles, and metabolically robust fluorine substituents makes it a high-potential starting point for drug discovery. This technical guide has provided a comprehensive overview of its core properties, a plausible synthetic strategy, and robust, detailed protocols for its experimental characterization. By grounding experimental design in a solid understanding of these fundamental properties, research organizations can de-risk and accelerate the development of novel therapeutics based on this promising molecular architecture.

References

- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances.

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry.

- (6-Fluoropyridin-3-yl)methanamine dihydrochloride | 1955506-73-6. (n.d.). Benchchem.

- Practical Syntheses of [Ir{dF(CF3)ppy}2(bpy)]PF6 and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. (n.d.). Organic Syntheses.

- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2017). Chemistry of Heterocyclic Compounds.

- Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. (2016). Scientific Reports.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.

- Aqueous Solubility Assay. (n.d.). Enamine.

- Development of Methods for the Determination of pKa Values. (2012). Journal of Pharmaceutical Sciences.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2004).

- 6-(TRIFLUOROMETHYL)PYRIDIN-3-OL Chemical Properties. (n.d.). Chongqing Chemdad Co., Ltd.

- Pyridine & Pyridine Derivatives Market Industry Report, 2030. (n.d.). Grand View Research.

- Aqueous Solubility Assays. (n.d.).

- Pyridine. (n.d.). Wikipedia.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. grandviewresearch.com [grandviewresearch.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (6-Fluoropyridin-3-yl)methanamine dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]

- 6. 6-(TRIFLUOROMETHYL)PYRIDIN-3-OL Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to 6-(2,5-Difluorophenyl)pyridin-3-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a valuable component in designing new therapeutic agents.[1] This guide focuses on the novel compound 6-(2,5-Difluorophenyl)pyridin-3-ol, a molecule that combines the biologically relevant pyridin-3-ol core with a difluorophenyl moiety, a substitution pattern known to enhance metabolic stability and binding affinity in drug candidates. As a novel chemical entity, 6-(2,5-Difluorophenyl)pyridin-3-ol does not currently have an assigned CAS (Chemical Abstracts Service) number. The process for obtaining a CAS number for a new substance involves submission to the CAS registry, which assigns a unique identifier upon verification of the substance's structure and data.[2][3] This document provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications in drug discovery, offering valuable insights for researchers working on the frontier of medicinal chemistry.

Proposed Synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol

The synthesis of 6-arylpyridin-3-ols can be achieved through various cross-coupling methodologies.[4] The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between aromatic rings and is well-suited for the synthesis of 2-arylpyridines.[5][6] This approach is proposed for the synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol, leveraging a palladium catalyst to couple a halogenated pyridin-3-ol with a difluorophenylboronic acid.

Proposed Synthetic Scheme

The proposed synthesis involves the Suzuki-Miyaura coupling of 6-bromo-pyridin-3-ol with 2,5-difluorophenylboronic acid. The hydroxyl group of the pyridinol may require protection to prevent side reactions, although some Suzuki couplings can proceed without it. For the purpose of this guide, a direct coupling is proposed, with the understanding that optimization may be necessary.

Figure 1. Proposed Suzuki-Miyaura synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization.

-

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-pyridin-3-ol (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio).

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(2,5-Difluorophenyl)pyridin-3-ol.

Physicochemical Properties and Predicted Spectroscopic Data

The following table summarizes the predicted physicochemical properties of the target compound.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₇F₂NO |

| Molecular Weight | 207.18 g/mol |

| Appearance | Likely a solid at room temperature |

| pKa | The pyridin-3-ol moiety will have a pKa for the hydroxyl group, likely in the range of 8-10, and a pKa for the protonated pyridine nitrogen, likely in the range of 4-6. |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the difluorophenyl rings. The protons on the pyridine ring will likely appear as doublets or doublets of doublets, while the protons on the difluorophenyl ring will show coupling to the adjacent fluorine atoms. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display signals for all 11 carbon atoms. The carbons attached to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), characteristic C=C and C=N stretching frequencies for the aromatic rings (around 1400-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The incorporation of a difluorophenyl group into a pyridin-3-ol scaffold suggests several potential applications in drug discovery. Aryl-substituted pyridines are known to exhibit a wide range of biological activities.[8]

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core that can interact with the hinge region of the ATP-binding pocket. The 6-(2,5-Difluorophenyl)pyridin-3-ol structure could serve as a scaffold for developing novel kinase inhibitors for oncology or inflammatory diseases.

-

CNS-Active Agents: The pyridine moiety is present in many centrally acting drugs. The lipophilicity and metabolic stability often conferred by fluorine substitution could make this compound a candidate for neurological disorders.

-

Anti-infective Agents: Pyridine derivatives have been investigated for their antibacterial and antifungal properties.[1]

-

Anti-diabetic Agents: Some aryl-substituted pyridine derivatives have shown potential as α-amylase inhibitors for the management of diabetes.[9]

Figure 2. Hypothetical role of 6-(2,5-Difluorophenyl)pyridin-3-ol as a drug scaffold.

Safety and Handling

While specific toxicity data for 6-(2,5-Difluorophenyl)pyridin-3-ol is not available, general precautions for handling pyridine derivatives should be followed. Pyridine and its derivatives can be flammable, toxic, and irritating.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[10]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

6-(2,5-Difluorophenyl)pyridin-3-ol represents a novel chemical entity with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive theoretical framework for its synthesis via Suzuki-Miyaura cross-coupling, along with predicted physicochemical and spectroscopic properties. The insights into its potential biological activities, based on the established pharmacology of related pyridine derivatives, should inspire further research into this promising molecule. As with any new compound, proper safety precautions are paramount during its synthesis and handling. The future assignment of a CAS number will depend on its successful synthesis, purification, and characterization by researchers.

References

A comprehensive list of references is available for further reading.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS REGISTRY | CAS [cas.org]

- 3. CAS Number Application - Proregulations [proregulations.com]

- 4. sci-hub.se [sci-hub.se]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines) - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. carlroth.com [carlroth.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. thermofishersci.in [thermofishersci.in]

An In-depth Technical Guide to 6-(2,5-Difluorophenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2,5-Difluorophenyl)pyridin-3-ol, a fluorinated biaryl pyridinol of significant interest in medicinal chemistry. The document details the compound's fundamental molecular and physical properties, outlines a robust synthetic pathway, predicts its spectral characteristics, and explores its potential therapeutic applications based on established structure-activity relationships of related scaffolds. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the synthesis and characterization of this and similar molecules.

Core Molecular Attributes

6-(2,5-Difluorophenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridin-3-ol moiety linked to a 2,5-difluorophenyl ring at the 6-position of the pyridine core. This unique combination of a hydrogen bond donor/acceptor pyridinol and a difluorinated phenyl ring suggests potential for nuanced biological interactions, making it an attractive scaffold for drug design.

| Property | Value | Source |

| Chemical Formula | C₁₁H₇F₂NO | [MolCore][1] |

| Molecular Weight | 207.18 g/mol | [MolCore][1] |

| CAS Number | 1261937-03-4 | [Fluorochem] |

Synthesis and Mechanism

The synthesis of 6-arylpyridin-3-ols is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[2][3][4][5] This approach allows for the strategic formation of the C-C bond between the pyridine and phenyl rings with high yields and functional group tolerance.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible and efficient two-step synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol starting from commercially available 6-chloropyridin-3-ol and 2,5-difluorophenylboronic acid.

Step 1: Suzuki-Miyaura Coupling Reaction

The core of the synthesis is the palladium-catalyzed coupling of 6-chloropyridin-3-ol with 2,5-difluorophenylboronic acid. The choice of a palladium catalyst, ligand, and base is critical for achieving high yields. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective for such transformations.[6]

-

Reactants:

-

6-Chloropyridin-3-ol

-

2,5-Difluorophenylboronic acid

-

Pd(PPh₃)₄ (catalyst, ~5 mol%)

-

A suitable base (e.g., K₃PO₄ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a reaction vessel purged with an inert gas (e.g., Argon), add 6-chloropyridin-3-ol, 2,5-difluorophenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture at a temperature ranging from 80°C to 100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

-

Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the desired C-C bond. The base is essential for the activation of the boronic acid.

Step 2: Work-up and Purification

-

Procedure:

-

The cooled reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure 6-(2,5-Difluorophenyl)pyridin-3-ol.

-

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Physicochemical and Spectroscopic Characterization

Predicted Physical Properties

| Property | Predicted Value | Rationale |

| Melting Point | 120-140 °C | Biaryl compounds are typically crystalline solids at room temperature.[7] |

| Boiling Point | > 300 °C | High molecular weight and polarity suggest a high boiling point.[7] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in non-polar solvents. | The pyridinol moiety imparts polarity and hydrogen bonding capability.[8] |

| pKa | ~8-9 (pyridinium ion), ~10-11 (phenol) | The pyridine nitrogen is basic, and the hydroxyl group is weakly acidic. |

Predicted Spectroscopic Data

The structural features of 6-(2,5-Difluorophenyl)pyridin-3-ol would give rise to a characteristic spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the difluorophenyl rings. The protons on the pyridine ring will likely appear in the aromatic region, with chemical shifts influenced by the hydroxyl group and the aryl substituent. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.[9][10][11]

-

¹³C NMR: The carbon NMR will display signals for all 11 carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling). The carbon bearing the hydroxyl group will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. C-F stretching bands are expected in the 1100-1300 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 207.18.

Applications in Drug Discovery and Medicinal Chemistry

The 6-aryl-pyridin-3-ol scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[12][13] The introduction of fluorine atoms can further enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Potential Therapeutic Targets

-

Kinase Inhibition: Many kinase inhibitors incorporate a pyridine or similar heterocyclic core to interact with the hinge region of the ATP-binding pocket. The pyridinol moiety of 6-(2,5-Difluorophenyl)pyridin-3-ol can act as both a hydrogen bond donor and acceptor, making it a promising scaffold for developing novel kinase inhibitors for oncology and inflammatory diseases.[12]

-

CNS Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The lipophilicity introduced by the difluorophenyl group may facilitate CNS penetration, opening avenues for its use in developing treatments for neurodegenerative diseases or psychiatric conditions.

-

Antimicrobial Agents: Pyridine derivatives have a long history as antimicrobial agents. The unique electronic properties conferred by the fluorine substituents could lead to novel interactions with microbial targets, potentially overcoming existing drug resistance mechanisms.[14]

Structure-Activity Relationship (SAR) Insights

The 2,5-difluoro substitution pattern on the phenyl ring provides specific steric and electronic properties that can be exploited in drug design. The fluorine atoms can modulate the pKa of the pyridinol, influence the conformation of the molecule, and participate in favorable interactions with biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-(2,5-Difluorophenyl)pyridin-3-ol is not available, general precautions for handling pyridine derivatives should be followed. These compounds are often harmful if swallowed, in contact with skin, or if inhaled.[1][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

6-(2,5-Difluorophenyl)pyridin-3-ol represents a valuable building block for the development of novel therapeutics. Its synthesis is accessible through well-established palladium-catalyzed cross-coupling methods. The combination of a pyridinol core and a difluorinated phenyl ring provides a unique set of physicochemical properties that can be leveraged in the design of potent and selective modulators of various biological targets. This guide provides a foundational understanding of this compound, intended to facilitate further research and application in the field of medicinal chemistry.

References

-

ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

-

Material Safety Data Sheet. Pyridine. [Link]

-

Figshare. Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. [Link]

-

PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ResearchGate. 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). [Link]

-

National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of Pyridine. [Link]

-

PubMed Central. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

PubMed. Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

-

PubChem. 2,6-Difluoropyridine. [Link]

-

ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

-

Supporting Information. N-oxidation of Pyridine Derivatives. [Link]

-

ResearchGate. Selected pharmaceutical applications of triaryl pyridines and nicotinonitriles…. [Link]

-

ResearchGate. Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4. [Link]

-

National Institutes of Health. Synthesis, crystal structure and photophysical properties of bissilver(I). [Link]

-

PubChem. 2-(2,6-Difluorophenyl)-N-{4-[(3s)-Pyrrolidin-3-Yloxy]pyridin-3-Yl}-1,3-Thiazole-4-Carboxamide. [Link]

-

Supporting Information. Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. figshare.com [figshare.com]

- 5. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. (6-Fluoropyridin-3-yl)methanamine dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]

- 9. hmdb.ca [hmdb.ca]

- 10. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]

- 11. 2,5-Difluoropyridine(84476-99-3) 1H NMR spectrum [chemicalbook.com]

- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 16. assets.thermofisher.com [assets.thermofisher.com]

The Analytical Fingerprint of 6-(2,5-Difluorophenyl)pyridin-3-ol: A Spectroscopic Guide

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and progress. This guide provides an in-depth technical analysis of the spectral data for 6-(2,5-Difluorophenyl)pyridin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry. By leveraging foundational spectroscopic principles and comparative data from related structures, we will dissect its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) signatures. This document is structured to not only present the data but also to elucidate the scientific reasoning behind the spectral interpretations and the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

6-(2,5-Difluorophenyl)pyridin-3-ol is a bi-aryl compound featuring a pyridin-3-ol core linked to a 2,5-difluorophenyl group at the 6-position. The presence of aromatic protons, a phenolic hydroxyl group, and fluorine atoms imparts a unique and predictable spectroscopic fingerprint.

Figure 1: Structure of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-(2,5-Difluorophenyl)pyridin-3-ol, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information regarding its connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the difluorophenyl rings, as well as a broad signal for the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | br s | 1H | O-H | The phenolic proton is acidic and its signal is typically broad due to hydrogen bonding and exchange. Its chemical shift can vary significantly with concentration and solvent. |

| ~8.0 - 8.2 | d | 1H | H-2 (pyridine) | This proton is ortho to the ring nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~7.4 - 7.6 | dd | 1H | H-4 (pyridine) | This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. |

| ~7.2 - 7.4 | m | 1H | H-3' (difluorophenyl) | This proton is coupled to H-4' and the fluorine at C-2', resulting in a complex multiplet. |

| ~7.1 - 7.3 | m | 1H | H-4' (difluorophenyl) | This proton is coupled to H-3', H-6', and the fluorine at C-5', leading to a multiplet. |

| ~7.0 - 7.2 | m | 1H | H-6' (difluorophenyl) | This proton is coupled to H-4' and the fluorine at C-5', resulting in a multiplet. |

| ~6.8 - 7.0 | d | 1H | H-5 (pyridine) | This proton is coupled to H-4, appearing as a doublet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule. The signals for the carbons in the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |

| ~160 - 165 | d, ¹JCF ≈ 240-250 Hz | C-2' (difluorophenyl) | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| ~155 - 160 | d, ¹JCF ≈ 240-250 Hz | C-5' (difluorophenyl) | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| ~150 - 155 | s | C-3 (pyridine) | Attached to the hydroxyl group, leading to a downfield shift. |

| ~145 - 150 | s | C-6 (pyridine) | Attached to the difluorophenyl ring. |

| ~140 - 145 | s | C-2 (pyridine) | Alpha to the nitrogen atom. |

| ~130 - 135 | d, ²JCF ≈ 20-25 Hz | C-1' (difluorophenyl) | Two bonds away from the fluorine at C-2'. |

| ~125 - 130 | s | C-4 (pyridine) | |

| ~120 - 125 | d, ²JCF ≈ 20-25 Hz | C-4' (difluorophenyl) | Two bonds away from the fluorine at C-5'. |

| ~115 - 120 | dd, ²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 Hz | C-6' (difluorophenyl) | Coupled to both fluorine atoms. |

| ~110 - 115 | dd, ²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 Hz | C-3' (difluorophenyl) | Coupled to both fluorine atoms. |

| ~105 - 110 | s | C-5 (pyridine) |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds[1]. It is expected to show two distinct signals for the two non-equivalent fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -110 to -120 | m | F-2' | The chemical shift is influenced by the ortho substitution and coupling to neighboring protons and the other fluorine atom. |

| -120 to -130 | m | F-5' | The chemical shift is influenced by the meta substitution and coupling to neighboring protons and the other fluorine atom. |

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR analysis involves careful sample preparation and the use of standardized instrument parameters.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-(2,5-Difluorophenyl)pyridin-3-ol into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to an appropriate range for fluorinated aromatic compounds (e.g., -100 to -150 ppm).

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

-

Figure 2: Experimental workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrum Data

For 6-(2,5-Difluorophenyl)pyridin-3-ol (C₁₁H₇F₂NO), the expected monoisotopic mass is approximately 207.05 g/mol .

| m/z (Predicted) | Ion | Interpretation |

| 207 | [M]⁺• | Molecular ion peak. |

| 179 | [M - CO]⁺• | Loss of carbon monoxide from the pyridin-3-ol ring. |

| 155 | [M - C₂H₂O]⁺• | A common fragmentation pathway for phenols. |

| 127 | [C₆H₄F₂]⁺• | Fragment corresponding to the difluorophenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Plausible Fragmentation Pathway

The fragmentation of the molecular ion is likely to be initiated by cleavages adjacent to the functional groups and the linkage between the two aromatic rings.

Figure 4: Experimental workflow for FT-IR analysis using ATR.

Conclusion

The comprehensive spectroscopic analysis of 6-(2,5-Difluorophenyl)pyridin-3-ol, through the synergistic application of NMR, MS, and IR techniques, provides a robust and self-validating framework for its structural confirmation. The predicted spectral data, grounded in established principles and comparative analysis, offer a reliable reference for researchers working with this and related compounds. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is essential for the advancement of drug discovery and development programs.

References

-

ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Universal Lab Blog. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Universitas Airlangga. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]

-

PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. [Link]

-

ACS Publications. Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

National Institutes of Health. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

-

Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

National Institutes of Health. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. [Link]

-

SpectraBase. 2-Hydroxypyridine - Optional[FTIR] - Spectrum. [Link]

-

MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

-

ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

-

Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. [Link]

-

Arkivoc. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

-

YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

-

ResearchGate. Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4. [Link]

-

National Institutes of Health. Synthesis, crystal structure and photophysical properties of bissilver(I). [Link]

-

Organic Syntheses. [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]

-

ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

-

National Institute of Standards and Technology. Pyridine. [Link]

-

S.T. Japan-Europe GmbH. IS NIR Spectra. [Link]

-

National Institute of Standards and Technology. Pyridine. [Link]

Sources

The Enigmatic 6-(2,5-Difluorophenyl)pyridin-3-ol: A Prospective Technical Guide to its Synthesis and Exploration

Foreword: The journey into the discovery and history of a specific chemical entity often follows a well-trodden path of seminal publications, patent literature, and documented research milestones. However, in the case of 6-(2,5-Difluorophenyl)pyridin-3-ol, the archives of chemical literature remain conspicuously silent. This technical guide, therefore, deviates from a retrospective account and instead embarks on a prospective exploration. It serves as a testament to the principles of synthetic organic chemistry, offering a logical and experimentally sound roadmap for the creation and potential investigation of this hitherto undocumented molecule. While a specific history of discovery is absent, the narrative of its potential synthesis is rich with the history of powerful cross-coupling reactions and the strategic maneuvering of functional groups.

Part 1: Devising a Synthetic Blueprint: A Retrosynthetic Analysis

The core structure of 6-(2,5-Difluorophenyl)pyridin-3-ol presents a classic challenge in medicinal chemistry: the convergent assembly of a biaryl system with orthogonal functionalization on one of the aromatic rings. A retrosynthetic analysis logically disconnects the molecule at the C-C bond between the pyridine and the difluorophenyl rings, suggesting a palladium-catalyzed cross-coupling reaction as the key bond-forming step.

Unmasking the Molecular Endgame: A Technical Guide to Identifying Biological Targets of 6-(2,5-Difluorophenyl)pyridin-3-ol

Abstract

The compound 6-(2,5-Difluorophenyl)pyridin-3-ol represents a compelling chemical scaffold with significant potential for therapeutic development. Its unique combination of a pyridinol core, known for its diverse biological activities, and a difluorophenyl moiety, which can enhance metabolic stability and binding affinity, positions it as a promising candidate for novel drug discovery.[1] This in-depth technical guide provides a comprehensive, multi-pronged strategy for the elucidation of its biological targets. We will explore a synergistic approach that combines robust in silico predictive methods with rigorous experimental validation, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of chemical biology and pharmacology, offering a self-validating workflow from initial hypothesis generation to definitive target identification and mechanism of action studies.

Introduction: The Rationale for Target Identification

The therapeutic efficacy of any small molecule is intrinsically linked to its interaction with specific biological macromolecules. Identifying these targets is a critical step in the drug development pipeline, providing fundamental insights into the mechanism of action, potential for on-target efficacy, and prediction of off-target toxicities. For 6-(2,5-Difluorophenyl)pyridin-3-ol, a molecule of novel design, a systematic target deconvolution strategy is not just advantageous—it is essential.

The structural motifs present in 6-(2,5-Difluorophenyl)pyridin-3-ol suggest several potential target classes based on existing literature for analogous compounds:

-

Kinases: The phenyl-pyridine scaffold is a known pharmacophore for kinase inhibitors, including those targeting c-Src and Wee1.[2]

-

G-Protein Coupled Receptors (GPCRs) and Ion Channels: Similar structures have demonstrated activity at dopamine and nicotinic acetylcholine receptors.[3][4]

-

Metabolic Enzymes: The difluorophenyl group is present in drugs like Diflunisal, a cyclooxygenase inhibitor, and other molecules that target enzymes such as histone deacetylase 6 (HDAC6).[5][6]

-

Inflammatory and Oxidative Stress Pathways: Phenyl-pyridine derivatives have been shown to possess antioxidant properties and modulate key inflammatory signaling pathways.[7]

This guide will delineate a logical and efficient workflow to explore these and other potential biological targets.

A Multi-Pronged Approach to Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, a combination of computational and experimental approaches provides a more comprehensive and validated understanding of a compound's biological interactions.

Caption: High-level workflow for target identification.

In Silico Target Prediction: Generating Actionable Hypotheses

The initial phase of our investigation will leverage computational tools to predict potential biological targets. This approach is cost-effective and provides a focused set of hypotheses for subsequent experimental validation.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological activities.

-

2D and 3D Similarity Searching: The structure of 6-(2,5-Difluorophenyl)pyridin-3-ol will be used as a query to search chemical databases such as ChEMBL, PubChem, and BindingDB. This will identify known compounds with similar scaffolds and their associated biological targets.

-

Pharmacophore Modeling: A pharmacophore model will be constructed based on the key chemical features of our lead compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model can then be used to screen virtual compound libraries to identify molecules with similar pharmacophoric features and their known targets.

Structure-Based Approaches

If a high-resolution 3D structure of a potential target protein is available, molecular docking can be employed.

-

Molecular Docking: The 3D structure of 6-(2,5-Difluorophenyl)pyridin-3-ol will be docked into the binding sites of hypothesized targets (e.g., various kinase ATP-binding pockets, GPCR ligand-binding domains). The docking scores and predicted binding poses will help to prioritize targets for experimental testing.

Table 1: Representative In Silico Tools for Target Prediction

| Tool | Approach | Application |

| SwissTargetPrediction | Ligand-based (2D/3D similarity) | Predicts targets based on structural similarity to known ligands. |

| PharmMapper | Ligand-based (Pharmacophore) | Identifies potential targets by fitting a pharmacophore model to a database of target structures. |

| AutoDock Vina | Structure-based (Docking) | Predicts the binding affinity and conformation of a ligand to a target protein. |

| Schrödinger Suite | Integrated Platform | Offers a comprehensive suite of tools for ligand- and structure-based drug design. |

Experimental Validation: From Hypothesis to Confirmation

The hypotheses generated from in silico predictions must be rigorously tested at the bench. The following experimental workflows provide a tiered approach to target validation.

Tier 1: Initial Screening and Target Engagement

The first step is to confirm a direct physical interaction between 6-(2,5-Difluorophenyl)pyridin-3-ol and its predicted targets.

-

Principle: The binding of a ligand to a protein generally increases its thermal stability. TSA measures this change in the melting temperature (Tm) of the protein.

-

Protocol:

-

Prepare a solution of the purified recombinant target protein.

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein exposed upon unfolding.

-

Aliquot the protein-dye mixture into a 96-well PCR plate.

-

Add 6-(2,5-Difluorophenyl)pyridin-3-ol at various concentrations to the wells.

-

Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

The melting temperature (Tm) is the point of maximum fluorescence intensity change.

-

-

Data Interpretation: A significant increase in Tm in the presence of the compound indicates direct binding.

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Protocol:

-

Load the purified target protein into the sample cell of the calorimeter.

-

Load a concentrated solution of 6-(2,5-Difluorophenyl)pyridin-3-ol into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution.

-

Measure the heat change after each injection.

-

-

Data Interpretation: The resulting binding isotherm can be fitted to a model to determine the thermodynamic parameters of the interaction.

Tier 2: Functional Assays

Once target engagement is confirmed, the functional consequence of this binding must be assessed.

-

Principle: These assays measure the effect of the compound on the catalytic activity of the target enzyme.

-

Example Protocol (Kinase Assay):

-

Prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and ATP.

-

Add 6-(2,5-Difluorophenyl)pyridin-3-ol at a range of concentrations.

-

Incubate the reaction to allow for phosphorylation of the substrate.

-

Quantify the amount of phosphorylated substrate using a detection method such as luminescence (e.g., ADP-Glo) or fluorescence polarization.

-

-

Data Interpretation: A dose-dependent decrease in product formation indicates inhibition of the enzyme. The IC50 value can be calculated from the resulting dose-response curve.

-

Principle: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is responsive to a specific signaling pathway.

-

Example Protocol (NF-κB Reporter Assay):

-

Culture cells containing an NF-κB-driven luciferase reporter construct.

-

Pre-treat the cells with varying concentrations of 6-(2,5-Difluorophenyl)pyridin-3-ol.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure luciferase activity.

-

-

Data Interpretation: A reduction in luciferase signal indicates that the compound inhibits the NF-κB signaling pathway.

Caption: Experimental validation workflow.

Tier 3: Unbiased Proteomic Approaches

For a more global and unbiased view of the compound's interactions, chemical proteomics can be employed.

-

Principle: The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.

-

Protocol:

-

Synthesize a derivative of 6-(2,5-Difluorophenyl)pyridin-3-ol with a linker for immobilization.

-

Couple the derivatized compound to activated beads.

-

Incubate the beads with a cell or tissue lysate.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins by LC-MS/MS.

-

-

Data Interpretation: Proteins that are specifically enriched in the compound-bead pulldown compared to a control are considered potential targets.

Conclusion

The identification of biological targets for 6-(2,5-Difluorophenyl)pyridin-3-ol is a critical undertaking that will pave the way for its future development as a potential therapeutic agent. The integrated, multi-pronged approach outlined in this guide, combining in silico prediction with a tiered experimental validation strategy, provides a robust and efficient path to uncovering its mechanism of action. By systematically progressing from broad, computational hypotheses to specific, biophysical and functional confirmation, researchers can confidently identify and validate the molecular targets of this promising compound, ultimately unlocking its full therapeutic potential.

References

-

Corbett, D. F., et al. (1995). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 38(19), 3730-3740. [Link]

-

Hennequin, L. F., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. [Link]

-

Al-Ostath, A., et al. (2023). Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

-

Shen, T. Y. (1981). Chemical and Pharmacological Properties of Diflunisal. The American Journal of Medicine, 70(5), 1085-1089. [Link]

-

He, S., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Journal of Medicinal Chemistry, 66(19), 13821-13837. [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for 6-(2,5-Difluorophenyl)pyridin-3-ol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The therapeutic potential of novel small molecules is fundamentally linked to a comprehensive understanding of their mechanism of action. This guide presents a scientifically grounded hypothesis for the mechanism of action of 6-(2,5-difluorophenyl)pyridin-3-ol, a synthetic compound with significant therapeutic promise. Based on an analysis of its structural motifs and a review of analogous compounds in the scientific literature, we hypothesize that 6-(2,5-difluorophenyl)pyridin-3-ol functions as a tyrosine kinase inhibitor . This whitepaper will deconstruct the rationale behind this hypothesis, propose a detailed experimental workflow for its validation, and provide in-depth protocols for key assays. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and practical tools necessary to rigorously investigate the biological activity of this compound.

Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its utility stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, as well as its favorable pharmacokinetic properties.[3] The incorporation of fluorine atoms into drug candidates can further enhance metabolic stability, binding affinity, and bioavailability.[4][5][6] The subject of this guide, 6-(2,5-difluorophenyl)pyridin-3-ol, combines these advantageous features, making it a compelling candidate for therapeutic development. While the specific biological activity of this compound is not yet fully characterized, its structural components provide strong indications of its potential mechanism of action.

Deconstruction of the Molecular Architecture and Formulation of a Mechanistic Hypothesis

The structure of 6-(2,5-difluorophenyl)pyridin-3-ol suggests a strong likelihood of interaction with the ATP-binding pocket of protein kinases. This hypothesis is predicated on the following structural attributes:

-

The Pyridin-3-ol Core: The hydroxypyridine moiety is a versatile pharmacophore. The hydroxyl group can act as both a hydrogen bond donor and acceptor, critical for anchoring the molecule within a protein's active site. Furthermore, the pyridin-3-ol can exist in tautomeric equilibrium with its corresponding pyridone form, which is a common feature in many kinase inhibitors, often serving as a bioisostere for amides or phenyl groups.[7]

-

The 2,5-Difluorophenyl Moiety: The difluorophenyl group is frequently encountered in potent and selective kinase inhibitors.[8] The fluorine atoms can modulate the electronic properties of the phenyl ring, influencing its interaction with amino acid residues in the kinase active site. The 2,5-substitution pattern can provide a specific conformational preference that may be key for selective binding to a particular kinase or kinase family.

-

Analogous Compounds in the Literature: Numerous compounds with similar structural features have been identified as kinase inhibitors. For instance, derivatives of aminotrimethylpyridinol and aminodimethylpyrimidinol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[9] Additionally, a triazolo[4,3-a]pyridine derivative was identified as a potent inhibitor of p38α MAP kinase.[8]

Based on this evidence, we hypothesize that 6-(2,5-difluorophenyl)pyridin-3-ol acts as a Type I kinase inhibitor , binding to the ATP pocket of one or more protein kinases and thereby preventing the phosphorylation of their downstream substrates.

Proposed Signaling Pathway Involvement

Given the prevalence of pyridine-based inhibitors for kinases involved in cell proliferation and survival, we propose that 6-(2,5-difluorophenyl)pyridin-3-ol is likely to interfere with a key oncogenic signaling pathway, such as the MAPK/ERK or PI3K/Akt pathways.

Figure 1: Hypothesized interruption of a generic receptor tyrosine kinase signaling pathway by 6-(2,5-difluorophenyl)pyridin-3-ol.

Experimental Validation Workflow

A multi-tiered approach is necessary to rigorously test our hypothesis. This workflow progresses from broad, high-throughput screening to more focused, mechanistic studies.

Figure 2: A tiered experimental workflow for validating the mechanism of action of 6-(2,5-difluorophenyl)pyridin-3-ol.

Detailed Experimental Protocols

5.1. Tier 1: Broad Kinase Panel Screening

Objective: To identify which kinases, from a large, diverse panel, are inhibited by 6-(2,5-difluorophenyl)pyridin-3-ol at a single, high concentration.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 6-(2,5-difluorophenyl)pyridin-3-ol in 100% DMSO.

-

Assay Concentration: The compound will be screened at a final concentration of 10 µM.

-

Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a panel of at least 200-400 human kinases.

-

Assay Principle: The specific assay format will depend on the vendor but is typically based on measuring the remaining kinase activity after incubation with the compound. Common formats include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: The results are typically expressed as the percentage of remaining kinase activity compared to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) identifies a "hit."

5.2. Tier 2: In Vitro IC₅₀ Determination

Objective: To determine the potency of 6-(2,5-difluorophenyl)pyridin-3-ol against the "hit" kinases identified in Tier 1.

Methodology:

-

Compound Dilution Series: Prepare a serial dilution of the compound, typically from 100 µM down to 1 nM, in a suitable assay buffer containing a constant, low percentage of DMSO.

-

Kinase Reaction: For each "hit" kinase, set up a reaction containing the kinase, its specific substrate, and ATP (at or near the Kₘ concentration).

-

Incubation: Add the diluted compound to the kinase reaction and incubate for a predetermined time at the optimal temperature for the enzyme.

-

Detection: Quantify the kinase activity using an appropriate method as described in Tier 1.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Parameter | Description |

| Kinase | The specific "hit" kinase being tested. |

| Substrate | The peptide or protein substrate for the kinase. |

| ATP Concentration | Typically at the Kₘ for the specific kinase. |

| Compound Concentration Range | e.g., 1 nM to 100 µM. |

| IC₅₀ | The concentration of the compound that inhibits 50% of the kinase activity. |

5.3. Tier 3: Cellular Target Engagement Assays

Objective: To confirm that the compound can enter cells and inhibit the target kinase in a cellular context.

Methodology: Western Blotting for Phospho-Substrates

-

Cell Line Selection: Choose a cell line that expresses the target kinase and where its activity is known to be important.

-

Cell Treatment: Culture the cells to ~80% confluency and then treat with a range of concentrations of 6-(2,5-difluorophenyl)pyridin-3-ol for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

-

Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

-

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.

Conclusion

The structural characteristics of 6-(2,5-difluorophenyl)pyridin-3-ol strongly suggest a mechanism of action centered on kinase inhibition. The proposed experimental workflow provides a robust and logical framework for testing this hypothesis, moving from broad screening to detailed mechanistic and cellular studies. The successful validation of this hypothesis will be a critical step in the development of this promising compound as a potential therapeutic agent. This guide provides the necessary scientific rationale and detailed protocols to empower researchers to undertake this important investigation.

References

-

Akahane, A., et al. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)- pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry, 42(5), 779-83. [Link]

-

Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4487-4524. [Link]

-

Chen, Y., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123745. [Link]

-